4-Hydroxy-3-methoxycathinone
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Overview
Description
4-Hydroxy-6-methylcoumarin (4-Hmc) is a naturally occurring phenolic compound, a derivative of coumarin, found in a variety of plants, fungi, and bacteria . It is known for its anti-inflammatory and anti-tumor activities and is used as a flavoring agent, preservative, and antioxidant in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-6-methylcoumarin can be synthesized through various methods. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring . The reaction conditions typically include heating the mixture under reflux for several hours.
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-6-methylcoumarin often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methylcoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the coumarin ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted coumarins and hydroxylated derivatives, which have different biological activities and applications .
Scientific Research Applications
4-Hydroxy-6-methylcoumarin has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other coumarin derivatives.
Biology: Its anti-inflammatory and anti-tumor properties make it a subject of study in biological research.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used as a flavoring agent, preservative, and antioxidant in the food industry.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methylcoumarin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation and tumor growth. The compound can inhibit the activity of certain enzymes and proteins involved in these processes, leading to its anti-inflammatory and anti-tumor effects .
Comparison with Similar Compounds
4-Hydroxy-6-methylcoumarin can be compared with other similar compounds such as:
Coumarin: The parent compound, known for its fragrant properties.
4-Hydroxycoumarin: Another derivative with anticoagulant properties.
6-Methylcoumarin: A derivative with different biological activities.
The uniqueness of 4-Hydroxy-6-methylcoumarin lies in its specific combination of hydroxyl and methyl groups, which confer distinct biological activities and applications .
Properties
CAS No. |
1571081-21-4 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-1-(4-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO3/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,12H,11H2,1-2H3 |
InChI Key |
YZHCPPSQDLPQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)OC)N |
Origin of Product |
United States |
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